molecular formula C8H11ClF2O2 B12736268 3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- CAS No. 144194-06-9

3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)-

Cat. No.: B12736268
CAS No.: 144194-06-9
M. Wt: 212.62 g/mol
InChI Key: AOHWDDBTLICGTC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- typically involves multiple steps, including the introduction of chloro and difluoro groups, as well as the esterification process. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butenoic acid, 2,2-difluoro-4-phenyl-, ethyl ester, (3E)-
  • 3-Butenoic acid, 2,2-difluoro-4-methyl-, ethyl ester, (3E)-

Uniqueness

3-Butenoic acid, 4-chloro-3,4-difluoro-2,2-dimethyl-, ethyl ester, (Z)- is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Properties

CAS No.

144194-06-9

Molecular Formula

C8H11ClF2O2

Molecular Weight

212.62 g/mol

IUPAC Name

ethyl (Z)-4-chloro-3,4-difluoro-2,2-dimethylbut-3-enoate

InChI

InChI=1S/C8H11ClF2O2/c1-4-13-7(12)8(2,3)5(10)6(9)11/h4H2,1-3H3/b6-5+

InChI Key

AOHWDDBTLICGTC-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C(C)(C)/C(=C(\F)/Cl)/F

Canonical SMILES

CCOC(=O)C(C)(C)C(=C(F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.